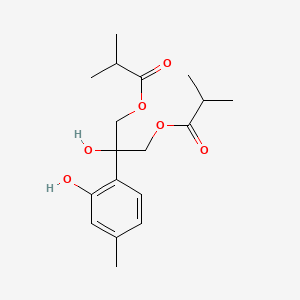
8-Hydroxy-9,10-diisobutyryloxythymol
Overview
Description
8-Hydroxy-9,10-diisobutyryloxythymol is a natural monoterpenoid compound known for its antibacterial properties. It is derived from plants and has shown effectiveness against various bacterial strains, including Staphylococcus aureus, Shigella flexneri, and Salmonella paratyphi-B.
Mechanism of Action
Target of Action
8-Hydroxy-9,10-diisobutyryloxythymol is a natural monoterpenoid with antibacterial properties . The primary targets of this compound are S. aureus , S. flexneri , and S. paratyphi-B . These are bacterial species that can cause various infections in humans.
Mode of Action
The MIC (Minimum Inhibitory Concentration) values against these bacteria are 6.25 μg/mL , indicating the concentration at which the compound can inhibit bacterial growth.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth, as evidenced by its MIC values against S. aureus , S. flexneri , and S. paratyphi-B . This leads to the control of infections caused by these bacteria.
Action Environment
For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
8-Hydroxy-9,10-diisobutyryloxythymol has been found to exhibit antibacterial properties against S. aureus, S. flexneri, and S. paratyphi-B with MIC values of 6.25 μg/mL
Cellular Effects
The cellular effects of this compound are primarily related to its antibacterial activity . It has been shown to be effective against S. aureus, S. flexneri, and S. paratyphi-B
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through organic synthesis methods involving the reaction of thymol with isobutyric anhydride in the presence of a catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the production involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced reactors and purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-9,10-diisobutyryloxythymol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, which may have different biological activities and applications.
Scientific Research Applications
Chemistry: In chemistry, 8-Hydroxy-9,10-diisobutyryloxythymol is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, it is used to study antibacterial properties and mechanisms of action against different bacterial strains.
Industry: In the industry, it is used in the formulation of antibacterial agents and preservatives in various products.
Comparison with Similar Compounds
Thymol
Carvacrol
Eugenol
Uniqueness: 8-Hydroxy-9,10-diisobutyryloxythymol is unique due to its specific structural modifications, which enhance its antibacterial activity compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
[2-hydroxy-2-(2-hydroxy-4-methylphenyl)-3-(2-methylpropanoyloxy)propyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-11(2)16(20)23-9-18(22,10-24-17(21)12(3)4)14-7-6-13(5)8-15(14)19/h6-8,11-12,19,22H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYPKKAXTUWISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(COC(=O)C(C)C)(COC(=O)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B1644360.png)
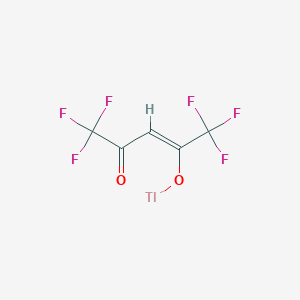
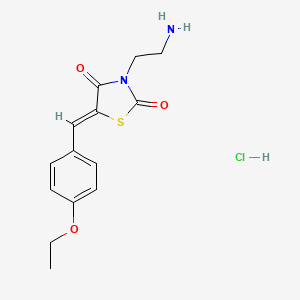
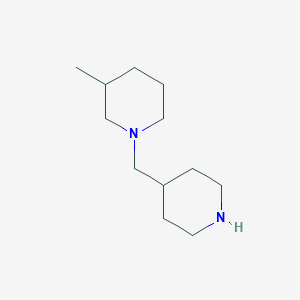
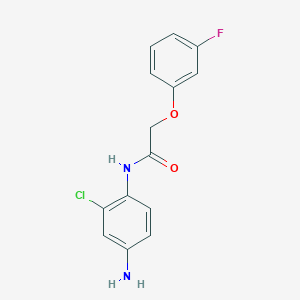
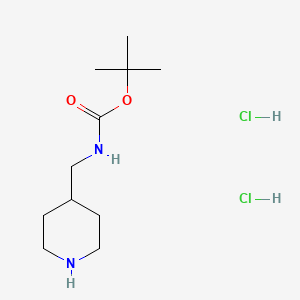
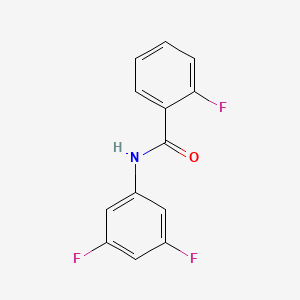
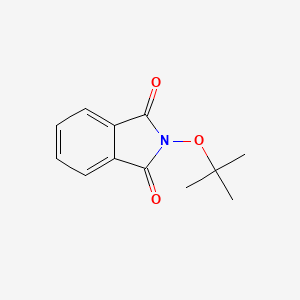
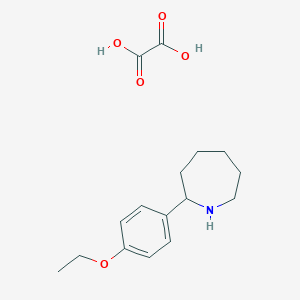
![6-chloro-N-(1H-indol-6-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1644402.png)
![5-[(2-Bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1644403.png)
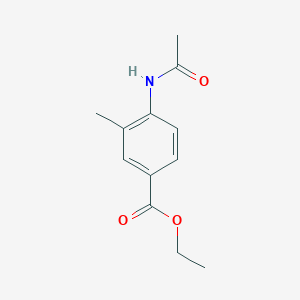
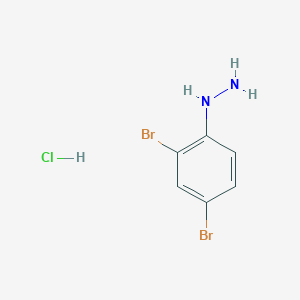
![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B1644421.png)
